molecular formula C12H13N3O4S B2617242 Methyl 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate CAS No. 899732-49-1

Methyl 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate

Cat. No. B2617242
M. Wt: 295.31
InChI Key: HOBNDDIRFNEDMK-UHFFFAOYSA-N
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Description

Methyl 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate is a chemical compound with potential applications in scientific research. This compound is also known as MDPV, which is a synthetic cathinone that has been associated with drug abuse. However,

Scientific Research Applications

Nucleophilic Displacement and Synthesis of Pyrimidine Derivatives

Nucleophilic displacement of a methylsulfanyl group at the C2-position on a pyrimidin-4-one scaffold demonstrates the utility of Methyl 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate in synthesizing complex pyrimidine derivatives. This process, facilitated by the oxidation into a methylsulfonyl group, allows for the introduction of amino groups and the formation of carbon-carbon bonds, indicating its versatility in organic synthesis (Kikelj et al., 2010).

Antimicrobial and Antitubercular Activities

The compound serves as a precursor in the synthesis of pyrimidine-azetidinone analogues with significant antimicrobial and antitubercular activities. These analogues have been tested against various bacterial and fungal strains, as well as Mycobacterium tuberculosis, demonstrating the compound's potential in the development of new antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).

Insecticidal and Antibacterial Potential

Synthesized pyrimidine-linked pyrazole heterocyclics, derived from Methyl 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate, show promising insecticidal and antibacterial activities. These compounds have been evaluated against Pseudococcidae insects and selected microorganisms, showcasing their potential as bioactive agents in pest control and infection prevention (Deohate & Palaspagar, 2020).

Synthesis of Heterocyclic Systems

The reagent facilitates the synthesis of complex heterocyclic systems such as (benzyloxycarbonyl)amino-substituted fused pyrimidinones. These systems are synthesized through various reactions, including cyclocondensation and nucleophilic addition, highlighting the compound's role in the creation of novel heterocyclic compounds with potential pharmacological applications (Toplak et al., 1999).

Development of Nonclassical Antifolate Inhibitors

The compound's derivatives act as nonclassical antifolate inhibitors of thymidylate synthase, exhibiting antitumor and antibacterial properties. This application is crucial for the development of new cancer therapies and antibacterial agents, offering a pathway to potent and selective inhibitors of thymidylate synthase (Gangjee et al., 1996).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties and uses. Without specific information on your compound, it’s difficult to provide accurate safety information.


Future Directions

The future directions for research on pyridopyrimidines likely involve further exploration of their therapeutic potential, given their presence in relevant drugs and recent studies on their use in new therapies1.


Please note that this information is based on general knowledge about pyridopyrimidines and may not apply to the specific compound you mentioned. For accurate information, specific research on the compound is necessary. If you have more questions or need information on a different topic, feel free to ask!


properties

IUPAC Name

methyl 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-14-10-9(11(17)15(2)12(14)18)7(4-5-13-10)20-6-8(16)19-3/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBNDDIRFNEDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate

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